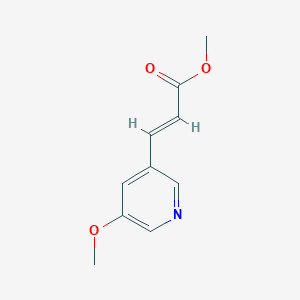

Methyl 3-(5-methoxypyridin-3-yl)acrylate

Description

Overview of Pyridyl Acrylates in Organic Synthesis

Pyridyl acrylates are a class of organic compounds that feature a pyridine (B92270) ring linked to an acrylate (B77674) group. This combination of a heteroaromatic system and a reactive Michael acceptor makes them valuable intermediates and monomers in organic synthesis. The pyridine moiety itself is a fundamental scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals, where it can influence solubility, bioavailability, and target-binding interactions. ajrconline.org

The acrylate portion provides a site for a variety of chemical transformations. Its conjugated double bond and ester functionality allow it to participate in reactions such as polymerization, Michael additions, and cycloadditions. A significant application of pyridyl acrylates is in polymer chemistry, where they serve as monomers or cross-linking agents for the synthesis of functional polymers and hydrogels. researchgate.netamanote.com For instance, a library of pyridyl acrylate-based cross-linkers has been synthesized for the development of tunable hydrogels, demonstrating their utility in creating advanced biomaterials. researchgate.net The synthesis of these compounds can be achieved through methods like the acylation of pyridinols with acryloyl chloride. researchgate.net Furthermore, copolymers incorporating pyridine groups have been investigated for applications including antimicrobial materials and fluorescent polymers, highlighting the versatility of this structural class. mdpi.com

Contextual Significance of the 5-Methoxypyridin-3-yl Moiety

The 5-methoxypyridin-3-yl moiety is a specific substitution pattern on a pyridine ring that carries significant implications for a molecule's chemical and biological properties. The methoxy (B1213986) group (-OCH₃) is a powerful electron-donating group, which influences the electron density of the pyridine ring. This electronic effect can modulate the reactivity of the ring in various chemical reactions and alter the basicity of the pyridine nitrogen. nih.gov For example, the presence of a methoxy group has been shown to impact the yield of certain annulation reactions by mitigating the basicity of the pyridine nitrogen. nih.gov

In the context of medicinal chemistry, the methoxy group is a prevalent substituent in a vast number of approved drugs and natural products. nih.gov Its inclusion can enhance ligand-target binding, improve physicochemical properties, and favorably modify a drug's absorption, distribution, metabolism, and excretion (ADME) parameters. nih.govresearchgate.net Specifically, methoxypyridine derivatives have been the focus of drug discovery efforts, including the development of novel PI3K/mTOR dual inhibitors for cancer therapy. nih.gov Studies on the structure-activity relationships of pyridine derivatives have indicated that the presence and position of methoxy groups can enhance antiproliferative activity against various cancer cell lines. mdpi.com Therefore, the 5-methoxypyridin-3-yl scaffold is recognized as a privileged structure in the design of new biologically active molecules.

Research Trajectories and Future Prospects for Methyl 3-(5-methoxypyridin-3-yl)acrylate

While specific, in-depth research on Methyl 3-(5-methoxypyridin-3-yl)acrylate is still emerging, its structure suggests several promising avenues for future investigation. The compound is primarily recognized as an organic intermediate, with potential applications in the synthesis of "healing drugs". lookchem.com

Given the established roles of its constituent parts, future research trajectories can be logically extrapolated.

Medicinal Chemistry: As a building block, it can be used in the synthesis of more complex molecules targeting a range of diseases. The 5-methoxypyridin-3-yl core is a known pharmacophore in anticancer agents, and the acrylate tail can be modified through Michael addition to append other functional groups, enabling the creation of diverse chemical libraries for high-throughput screening. nih.govmdpi.com

Polymer and Materials Science: Leveraging the polymerizable nature of the acrylate group, Methyl 3-(5-methoxypyridin-3-yl)acrylate could be used to create novel functional polymers. researchgate.net These polymers would incorporate the methoxypyridine moiety as a pendant group, which could imbue the material with specific properties, such as unique photophysical characteristics, thermal stability, or the ability to coordinate with metal ions. mdpi.com Such materials could find applications in coatings, optoelectronics, or as smart materials that respond to external stimuli.

In essence, Methyl 3-(5-methoxypyridin-3-yl)acrylate serves as a molecular bridge between the fields of polymer science and medicinal chemistry. Future research is likely to focus on harnessing its hybrid nature to develop new functional materials and potential therapeutic agents. The exploration of its reactivity and incorporation into larger, more complex systems will be key to unlocking its full potential in contemporary chemical research.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(5-methoxypyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-9-5-8(6-11-7-9)3-4-10(12)14-2/h3-7H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAKFCLGWVROJC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CN=CC(=C1)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673852 | |

| Record name | Methyl (2E)-3-(5-methoxypyridin-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000896-01-4 | |

| Record name | Methyl (2E)-3-(5-methoxypyridin-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 5 Methoxypyridin 3 Yl Acrylate and Analogues

Strategies for Constructing the Pyridyl Acrylate (B77674) Scaffold

The core structure of pyridyl acrylates can be assembled through several key disconnection approaches, including the formation of the crucial C-C double bond via cross-coupling or condensation, or by building the pyridine (B92270) ring itself with the acrylate side chain already partially incorporated.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, offers powerful and versatile methods for forming the C-C bond between the pyridine ring and the acrylate group. These reactions are valued for their efficiency and tolerance of a wide range of functional groups. nih.gov

The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene in the presence of a base. organic-chemistry.org This methodology is directly applicable to the synthesis of methyl 3-(5-methoxypyridin-3-yl)acrylate. The reaction would typically involve coupling 3-bromo-5-methoxypyridine (B189597) with methyl acrylate. sigmaaldrich.com

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene. A subsequent β-hydride elimination step regenerates the catalyst and releases the final product. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and can vary depending on the specific substrates. syntheticpages.orgresearchgate.net

Table 1: Representative Conditions for Heck-type Reactions

| Parameter | Condition | Reference Example |

|---|---|---|

| Aryl Halide | 3-Bromo-5-methoxypyridine | Analogous to (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile syntheticpages.org |

| Alkene | Methyl acrylate | Ethyl acrylate syntheticpages.org |

| Catalyst | Pd(PPh₃)₂Cl₂ or other Pd(II)/Pd(0) sources | Pd(PPh₃)₂Cl₂ syntheticpages.org |

| Ligand | P(o-tolyl)₃ or other phosphines | P(o-tolyl)₃ syntheticpages.org |

| Base | Triethylamine (B128534) (Et₃N) or other organic/inorganic bases | Triethylamine syntheticpages.org |

| Solvent | Toluene, DMF, or other polar aprotic solvents | Toluene syntheticpages.org |

| Temperature | 100-165 °C | 165 °C syntheticpages.org |

This table presents generalized conditions based on similar reported Heck reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds. nih.gov This reaction typically couples an organoboron species (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. nih.govmdpi.com While not a direct method for olefination, it is a powerful tool for functionalizing the pyridine ring, which can then be elaborated to the desired acrylate.

One potential Suzuki-based strategy involves:

Synthesizing a 5-methoxypyridine-3-boronic acid derivative.

Coupling this boronic acid with a halogenated acrylate, such as methyl 3-bromoacrylate, to form the target molecule.

Alternatively, the Suzuki reaction can be used to prepare a more complex, substituted 3-halopyridine precursor before a subsequent Heck reaction is performed. This approach is valuable for creating a library of analogues with diverse substitutions on the pyridine ring. researchgate.net The reaction is known to tolerate a wide variety of functional groups and often proceeds in high yields. nih.govresearchgate.net

Table 2: General Parameters for Suzuki-Miyaura Coupling

| Component | Example |

|---|---|

| Organohalide | 3-Bromo-5-methoxypyridine |

| Boronic Acid/Ester | Phenylboronic acid (for analogue synthesis) |

| Catalyst | Pd(PPh₃)₄ or other Pd complexes |

| Base | K₃PO₄, K₂CO₃, or other inorganic bases |

| Solvent System | 1,4-Dioxane/Water, Toluene, or DMF |

This table outlines typical components for Suzuki couplings involving pyridine derivatives. researchgate.net

Condensation Reactions with Pyridine Aldehyde Derivatives

Classic condensation reactions provide an alternative to metal-catalyzed methods for forming the acrylate double bond. These reactions typically involve the reaction of a carbonyl compound with a stabilized carbanion or ylide. For the synthesis of methyl 3-(5-methoxypyridin-3-yl)acrylate, the key starting material would be 5-methoxypyridine-3-carbaldehyde.

Common condensation reactions applicable here include:

Wittig Reaction: Utilizes a phosphonium (B103445) ylide, such as (methoxycarbonylmethyl)triphenylphosphonium bromide, treated with a strong base to react with the aldehyde.

Horner-Wadsworth-Emmons (HWE) Reaction: Employs a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester (e.g., methyl diethylphosphonoacetate) with a base. The HWE reaction is often preferred as it typically produces the thermodynamically favored (E)-alkene and the byproducts are water-soluble, simplifying purification.

These methods are robust and well-established for the synthesis of α,β-unsaturated esters from aldehydes.

Multi-Component Reaction Sequences Incorporating Acrylate Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. researchgate.net The synthesis of the pyridyl acrylate scaffold can be achieved through MCRs that construct the pyridine ring itself from acyclic precursors.

For example, Hantzsch-type pyridine syntheses or related methodologies can be adapted to incorporate an acrylate moiety. mdpi.comacsgcipr.org A hypothetical MCR could involve the reaction of an enamine or β-ketoester, an aldehyde, and an ammonia (B1221849) source, with one of the components bearing a latent or protected acrylate functionality. This approach allows for the rapid assembly of highly functionalized pyridine derivatives from simple starting materials. acsgcipr.org The reaction between acetylenedicarboxylic acid and pyridine derivatives to form pyridinium-carboxyacrylate zwitterions also demonstrates a pathway where acrylate-like structures are formed in conjunction with pyridine ring functionalization. rsc.org

Functional Group Interconversions on the Pyridyl Ring and Acrylate Moiety

Once the core methyl 3-(5-methoxypyridin-3-yl)acrylate structure is synthesized, its functional groups can be modified to produce a range of analogues. vanderbilt.edu

On the Pyridyl Ring:

O-Demethylation: The 5-methoxy group can be cleaved to reveal a pyridinol (hydroxypyridine) functionality. This is commonly achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting hydroxyl group can then be re-alkylated or converted to other functional groups.

Electrophilic Aromatic Substitution: The pyridine ring can potentially undergo further functionalization, although the electron-withdrawing nature of the ring and the acrylate group can make this challenging.

On the Acrylate Moiety:

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (3-(5-methoxypyridin-3-yl)acrylic acid) under basic (e.g., NaOH, LiOH) or acidic conditions.

Amidation: The resulting carboxylic acid can be activated (e.g., with thionyl chloride or coupling agents like EDC/HOBt) and reacted with various amines to form a diverse library of amides.

Transesterification: The methyl ester can be converted to other esters by heating with a different alcohol in the presence of an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding allylic alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

These interconversions significantly expand the chemical space that can be explored from a single pyridyl acrylate scaffold. vanderbilt.edumdpi.com

Precursor Derivatization and Halogenation Reactions

The synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate and its analogues frequently commences with the strategic derivatization of the pyridine core. A crucial step in this process is the introduction of a halogen atom, typically bromine or iodine, at the 3-position of the 5-methoxypyridine ring. This halogenation is a foundational step, as the resulting halo-pyridine serves as a key precursor for subsequent carbon-carbon bond-forming reactions.

Halogenated pyridines are versatile intermediates in organic synthesis. For instance, in palladium-catalyzed cross-coupling reactions like the Heck reaction, an aryl halide is a requisite starting material. researchgate.net The synthesis of a structurally similar compound, methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate, was successfully achieved starting from a halogenated precursor, highlighting the efficacy of this approach. researchgate.net The general strategy involves the electrophilic halogenation of the activated pyridine ring, creating a reactive site for coupling with the acrylate moiety. The choice of halogen (iodide, bromide) can influence reaction kinetics and catalyst selection in the subsequent coupling step. acs.org

Esterification and Transesterification Procedures

The formation of the methyl ester group in the target molecule can be accomplished through several effective methods. The most direct route is the use of methyl acrylate itself as a reactant in a cross-coupling reaction, such as the Mizoroki-Heck reaction. researchgate.netugent.be In this scenario, the methyl ester is an integral part of one of the primary building blocks, and the ester functionality is carried through the carbon-carbon bond formation step to the final product. A study on the synthesis of a precursor to carpatamides utilized a palladium(II)-catalyzed Heck reaction between an iodinated aromatic compound and methyl acrylate to directly yield the desired methyl (E)-arylacrylate. researchgate.net

Alternatively, if the synthetic strategy first produces the carboxylic acid analogue, 3-(5-methoxypyridin-3-yl)acrylic acid, standard esterification procedures are employed. This involves reacting the acrylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgresearchgate.net Research on the synthesis of various pyridine acrylates has shown that such esterification reactions generally proceed with high yields. fraunhofer.dethieme-connect.com Another approach involves the conversion of the carboxylic acid to a more reactive species, like an acyl chloride, followed by reaction with methanol. This method was successfully used in the synthesis of acrylate monomers featuring pendant pyridine groups. researchgate.netbizhat.com Transesterification, where another ester of the acrylic acid is converted to the methyl ester by reaction with methanol, is also a viable, though less direct, pathway. google.com

Amide Formation and Hydrolysis Reactions

Methyl 3-(5-methoxypyridin-3-yl)acrylate, as an α,β-unsaturated ester, can undergo further transformations to yield a variety of derivatives. A significant reaction is amide formation through aminolysis, where the methyl ester is reacted with a primary or secondary amine to replace the methoxy (B1213986) group with an amino group, forming the corresponding acrylamide. google.com Studies on the synthesis of pyridine acrylamides have demonstrated the feasibility of this conversion. fraunhofer.dethieme-connect.com The reaction of methyl acrylate derivatives with amines can also proceed via a Michael addition, where the amine adds to the β-carbon of the acrylate. wikipedia.orgnih.gov The specific outcome depends on the reaction conditions and the nature of the amine used. The direct amidation of poly(methyl acrylate) using an organocatalyst has also been explored, indicating the reactivity of the acrylate ester moiety towards amines. researchgate.net

Hydrolysis of the ester group represents the reverse of esterification. Under acidic or basic conditions, the methyl ester of Methyl 3-(5-methoxypyridin-3-yl)acrylate can be hydrolyzed to yield the corresponding carboxylic acid, 3-(5-methoxypyridin-3-yl)acrylic acid, and methanol. This reaction is a fundamental transformation in organic chemistry and can be used to modify the compound for subsequent synthetic steps or to produce the free acid form if desired.

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of aryl acrylates is heavily reliant on palladium-catalyzed cross-coupling reactions, most notably the Heck reaction, and significant effort has been invested in optimizing these systems. nih.gov Optimization focuses on several key parameters to maximize yield, selectivity, and efficiency.

Catalyst System: The choice of the palladium source and associated ligands is critical. While traditional catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium on carbon (Pd/C), modern systems often employ more sophisticated catalysts like palladacycles or palladium complexes with N-heterocyclic carbene (NHC) ligands, which can offer higher stability and activity. acs.orgugent.be For industrial applications, ligandless catalyst systems are particularly attractive due to lower cost and easier product purification. acs.org

Reaction Parameters: Other crucial factors that are systematically varied during optimization include the base, solvent, and temperature. Common bases include potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and triethylamine (Et₃N). ugent.befrontiersin.org The solvent choice can dramatically affect solubility and reaction rates, with polar aprotic solvents like N,N-dimethylformamide (DMF) being frequently used. ugent.be Temperature is also a key variable, with typical Heck reactions running at elevated temperatures, often between 80-140°C. ugent.befrontiersin.org

A Design of Experiments (DoE) approach has been successfully used to systematically optimize a green Heck reaction protocol, identifying the best conditions for catalyst loading, reactant equivalents, base, and solvent composition. nih.gov

Below is a table summarizing typical conditions and optimization variables for the Heck reaction synthesis of aryl acrylates.

| Parameter | Variable | Examples | Reference |

| Catalyst | Palladium Source | Pd(OAc)₂, Pd/C, Palladacycles, Pd-NHC complexes | acs.orgugent.benih.gov |

| Ligand | Tri-o-tolylphosphine, N-heterocyclic carbenes (NHCs) | acs.orgugent.be | |

| Catalyst Loading | 0.1 mol% to 1.4 mol% | acs.orgugent.be | |

| Base | Type | K₂CO₃, NaOAc, Et₃N | nih.govfrontiersin.orgnih.gov |

| Solvent | Type | DMF, Ethanol, NMP | ugent.benih.govfrontiersin.org |

| Temperature | Range | 100 °C - 140 °C | ugent.befrontiersin.org |

| Precursor | Halogen | Iodo, Bromo | acs.org |

An alternative pathway, the Horner-Wadsworth-Emmons (HWE) reaction, involves reacting a phosphonate ester with an aldehyde (e.g., 5-methoxypyridine-3-carbaldehyde). Optimization for this reaction focuses on the choice of base (e.g., sodium methoxide, DBU, potassium tert-butoxide) and can even be performed under solvent-free conditions. wpmucdn.comresearchgate.net

Scale-Up Considerations and Industrial Applicability

Transitioning the synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate and related pharmaceutical intermediates from the laboratory to an industrial scale introduces a distinct set of challenges and considerations. nih.gov The Heck reaction, being a powerful tool for C-C bond formation, has been successfully implemented in large-scale manufacturing processes. acs.org

A primary concern in scaling up palladium-catalyzed reactions is the cost and removal of the catalyst. Homogeneous catalysts can be difficult to separate from the product, leading to challenges in meeting the stringent limits for residual palladium in active pharmaceutical ingredients (APIs), which is often below 10 ppm. acs.org This has driven the development of highly active catalysts that can be used at very low loadings (e.g., 0.1-0.5 mol%) and ligandless systems using heterogeneous catalysts like palladium on carbon (Pd/C), which simplifies catalyst removal through filtration. acs.org

Reaction safety is another paramount consideration. The exothermic nature of the Heck reaction must be carefully managed on a large scale to prevent thermal runaway. A detailed safety assessment, including calorimetric studies, is essential before transferring a process to large reactors. acs.org For example, the scale-up of one Heck process to a 6000 L reactor required careful control of heating and addition rates to manage the reaction's exothermicity. acs.org

Spectroscopic and Structural Elucidation of Methyl 3 5 Methoxypyridin 3 Yl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For Methyl 3-(5-methoxypyridin-3-yl)acrylate, the spectrum is expected to show distinct signals for each unique proton.

The anticipated signals would include:

Pyridyl Protons: Three signals corresponding to the protons on the pyridine (B92270) ring. Their chemical shifts would be in the aromatic region (typically δ 7.0-8.5 ppm), and their splitting patterns (multiplicity) would reveal their coupling relationships. The protons at positions 2, 4, and 6 will each have unique chemical environments.

Vinylic Protons: Two signals for the protons on the carbon-carbon double bond of the acrylate (B77674) group (–CH=CH–). These would appear in the δ 5.5-7.5 ppm range. Their large coupling constant (J-value) would be indicative of a trans configuration, which is common for such structures.

Methoxy (B1213986) Protons: A singlet for the three protons of the methoxy group (–OCH₃) on the pyridine ring, expected around δ 3.8-4.0 ppm.

Methyl Ester Protons: A singlet for the three protons of the methyl ester group (–COOCH₃), typically appearing around δ 3.7-3.9 ppm.

Table 1: Predicted ¹H NMR Data for Methyl 3-(5-methoxypyridin-3-yl)acrylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyridyl H (C2-H) | ~8.2-8.4 | Doublet (d) or Singlet (s) | 1H |

| Pyridyl H (C4-H) | ~7.5-7.7 | Triplet (t) or Doublet of Doublets (dd) | 1H |

| Pyridyl H (C6-H) | ~8.3-8.5 | Doublet (d) or Singlet (s) | 1H |

| Vinylic H (α to C=O) | ~6.3-6.5 | Doublet (d) | 1H |

| Vinylic H (β to C=O) | ~7.6-7.8 | Doublet (d) | 1H |

| Methoxy (Pyridyl) | ~3.9 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy detects the carbon nuclei in a molecule, providing information on the number of unique carbon atoms and their chemical environment (e.g., sp³, sp², C=O). For Methyl 3-(5-methoxypyridin-3-yl)acrylate, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

The expected signals include:

Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) for the ester carbonyl carbon.

Pyridyl and Vinylic Carbons: Multiple signals between δ 110-160 ppm. The carbon bearing the methoxy group would be significantly downfield.

Methoxy and Methyl Ester Carbons: Two signals in the upfield region (δ 50-60 ppm).

Table 2: Predicted ¹³C NMR Data for Methyl 3-(5-methoxypyridin-3-yl)acrylate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 166-168 |

| C5 (Pyridyl, C-O) | 155-158 |

| C2/C6 (Pyridyl) | 145-150 |

| C4 (Pyridyl) | 120-125 |

| C3 (Pyridyl) | 130-135 |

| Cβ (Vinylic) | 140-145 |

| Cα (Vinylic) | 118-122 |

| OCH₃ (Pyridyl) | 55-57 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). It would be instrumental in confirming the connectivity of the vinylic protons and tracing the coupling network within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for example, linking the pyridyl proton signals to their corresponding pyridyl carbon signals.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective method for identifying the presence of specific functional groups. The IR spectrum of Methyl 3-(5-methoxypyridin-3-yl)acrylate would be expected to display several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for Methyl 3-(5-methoxypyridin-3-yl)acrylate

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | α,β-Unsaturated Ester | ~1715-1730 | Strong |

| C=C Stretch | Alkene & Aromatic | ~1620-1650 & ~1570-1600 | Medium |

| C-O Stretch | Ester & Aryl Ether | ~1250-1300 & ~1000-1100 | Strong |

| =C-H Stretch | Alkene & Aromatic | ~3010-3100 | Medium |

The strong absorption from the ester carbonyl (C=O) group would be a dominant feature. The presence of both aromatic and vinylic C=C and =C-H stretching bands would also be key indicators of the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For Methyl 3-(5-methoxypyridin-3-yl)acrylate (C₁₀H₁₁NO₃), the molecular weight is 193.20 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to this exact mass.

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses:

Loss of the methoxy group (-OCH₃): A fragment ion at m/z 162 ([M-31]⁺).

Loss of the methyl ester group (-COOCH₃): A fragment ion at m/z 134 ([M-59]⁺).

Cleavage of the acrylate chain, leading to fragments corresponding to the methoxypyridinyl cation or related structures.

X-ray Crystallography for Solid-State Structure Determination

The analysis would confirm the planarity of the pyridine ring and the acrylate system. It would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack together in the solid state. This technique provides an unambiguous confirmation of the compound's constitution and stereochemistry. azolifesciences.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Specific crystallographic data for Methyl 3-(5-methoxypyridin-3-yl)acrylate is not available in the retrieved search results. To perform a detailed analysis of crystal packing and identify specific intermolecular interactions such as hydrogen bonding, halogen bonding, or π-π stacking, experimental determination of the crystal structure through techniques like X-ray diffraction is necessary. Without this data, a factual description of the solid-state arrangement of this particular molecule cannot be provided.

Conformational Analysis and Isomerism in the Crystalline State

Information regarding the specific conformation and any potential isomerism of Methyl 3-(5-methoxypyridin-3-yl)acrylate in the crystalline state is not present in the available search results. An analysis of the molecule's three-dimensional arrangement, including torsion angles and the planarity of its functional groups in the solid state, is contingent upon the availability of its determined crystal structure. The predominant isomer (for example, E or Z configuration around the acrylate double bond) in the crystalline form would also be confirmed through such experimental data, which is currently unavailable.

Reactivity Profiles and Chemical Transformations of Methyl 3 5 Methoxypyridin 3 Yl Acrylate

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in Methyl 3-(5-methoxypyridin-3-yl)acrylate is electron-deficient due to conjugation with both the ester carbonyl group and the pyridine (B92270) ring. This electronic characteristic is central to its reactivity, particularly in addition reactions.

The carbon-carbon double bond of acrylate (B77674) derivatives can be readily reduced to the corresponding saturated ester through catalytic hydrogenation. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. For vinyl derivatives, palladium-based catalysts have been shown to be highly effective and selective for the hydrogenation of the C=C bond under mild conditions, often achieving high conversions and selectivities of over 99%. mdpi.com

In the case of Methyl 3-(5-methoxypyridin-3-yl)acrylate, selective hydrogenation of the acrylate double bond would yield Methyl 3-(5-methoxypyridin-3-yl)propanoate. However, the pyridine ring can also be hydrogenated, typically under more forcing conditions (higher pressure and temperature) or with more active catalysts like rhodium or ruthenium. For instance, rhodium oxide (Rh₂O₃) has been used for the hydrogenation of various functionalized pyridines under mild conditions. Metal-free direct hydrogenation of pyridines has also been achieved using borane (B79455) catalysts. acs.org The reaction can proceed to yield the corresponding piperidine (B6355638) derivative. It has been observed in the electrocatalytic hydrogenation of 2-vinylpyridine (B74390) that both the aromatic ring and the double bond can be hydrogenated simultaneously. acs.org

Table 1: Potential Hydrogenation Products and Conditions

| Product | Catalyst | Conditions |

|---|---|---|

| Methyl 3-(5-methoxypyridin-3-yl)propanoate | Pd/C | Mild (e.g., room temp, 1 MPa H₂) mdpi.com |

| Methyl 3-(5-methoxy-1,2,3,4-tetrahydropyridin-3-yl)propanoate | Rh₂O₃ | Mild (e.g., 40 °C, 5 bar H₂) |

The electron-deficient nature of the double bond in Methyl 3-(5-methoxypyridin-3-yl)acrylate makes it a suitable dienophile for Diels-Alder reactions. While thermal Diels-Alder reactions involving vinylpyridines are known, they often result in low yields and poor regioselectivity. nih.gov The use of Lewis acids can significantly promote these reactions, leading to higher yields and improved selectivity. nih.gov For instance, the Lewis acid-promoted Diels-Alder reaction of vinylpyridines with unactivated dienes has been shown to be a synthetically useful transformation. nih.gov

In a related context, photochemical [2+2] cycloaddition reactions of trans-3-(4-pyridyl) acrylic acid salts have been used to stereoselectively synthesize cyclobutane (B1203170) derivatives. acs.org It is plausible that Methyl 3-(5-methoxypyridin-3-yl)acrylate could undergo similar cycloaddition reactions under appropriate conditions.

The polarized nature of the α,β-unsaturated ester system makes Methyl 3-(5-methoxypyridin-3-yl)acrylate an excellent substrate for Michael (conjugate) addition reactions. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the acrylate moiety.

The addition of amines to acrylates, known as the aza-Michael addition, is a well-established reaction. For example, the Michael addition of amines to methyl acrylate can be efficiently promoted by microwave irradiation, significantly reducing reaction times and increasing yields. nih.gov Olefinic N-heterocycles, like vinylpyridines, are effective Michael acceptors, and the intermediate carbanionic species can sometimes be trapped by electrophiles other than a proton. nih.govnih.gov This suggests a rich potential for tandem reactions involving Methyl 3-(5-methoxypyridin-3-yl)acrylate.

Table 2: Examples of Michael Donors for Acrylate Systems

| Nucleophile Class | Example Nucleophile | Potential Product Type |

|---|---|---|

| Amines | Benzylamine nih.gov | β-amino ester |

| Thiols | Thiophenol | β-thio ester |

| Carbanions | Diethyl malonate | Diester adduct |

Electrophilic addition to the double bond is less common due to its electron-deficient character. However, reactions with strong electrophiles under specific conditions cannot be entirely ruled out.

Transformations of the Ester Functional Group

The methyl ester group in Methyl 3-(5-methoxypyridin-3-yl)acrylate is a versatile handle for further chemical modifications, including hydrolysis, transesterification, and amidation.

The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(5-methoxypyridin-3-yl)acrylic acid, under either acidic or basic (saponification) conditions. Basic hydrolysis is typically carried out using aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt. Synthetic catalysts have also been developed that can hydrolyze nonactivated aryl esters at neutral pH. nih.gov Given the presence of the basic pyridine ring, careful control of pH during the reaction and workup is necessary.

Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by acids, bases, or organometallic compounds. This reaction allows for the introduction of different alkyl or aryl groups into the ester functionality. For acrylate esters, solid base catalysts have been explored to facilitate transesterification, offering advantages in catalyst separation and recycling. lookchem.com Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have also been shown to be effective for the transesterification of poly(methyl acrylate). researchgate.net

Amidation involves the reaction of the ester with an amine to form the corresponding amide. This transformation typically requires heating or catalysis due to the lower reactivity of esters compared to other acylating agents. Organocatalysts like TBD have been successfully used for the efficient amidation of poly(methyl acrylate), allowing for the introduction of functional amide side chains. digitellinc.com This suggests that Methyl 3-(5-methoxypyridin-3-yl)acrylate could be converted to a variety of N-substituted 3-(5-methoxypyridin-3-yl)acrylamides by reacting it with primary or secondary amines in the presence of a suitable catalyst.

Reactivity of the Pyridine Nitrogen and Methoxy (B1213986) Substituent

The chemical behavior of Methyl 3-(5-methoxypyridin-3-yl)acrylate is significantly influenced by the interplay of its three core functional components: the pyridine ring, the methoxy substituent, and the methyl acrylate side chain. This section focuses specifically on the reactivity stemming from the pyridine nitrogen atom and the methoxy group, which are critical sites for various chemical transformations.

Acid-Base Properties and Salt Formation

The presence of a lone pair of electrons on the sp² hybridized nitrogen atom imparts basic character to the pyridine ring. nih.gov Pyridine itself is a weak base, with the conjugate acid, the pyridinium (B92312) ion, having a pKa of approximately 5.25. wikipedia.org The basicity of substituted pyridines, including Methyl 3-(5-methoxypyridin-3-yl)acrylate, is modulated by the electronic effects of the substituents attached to the ring.

In this molecule, two substituents influence the electron density at the nitrogen atom:

5-methoxy group (-OCH₃): The methoxy group is an electron-donating group through resonance, increasing the electron density of the aromatic ring system. researchgate.net This effect tends to increase the basicity of the pyridine nitrogen compared to an unsubstituted pyridine.

3-acrylate group (-CH=CHCOOCH₃): The methyl acrylate group is an electron-withdrawing group due to the carbonyl moiety. This effect decreases the electron density on the ring, thereby reducing the basicity of the nitrogen atom.

The net basicity of Methyl 3-(5-methoxypyridin-3-yl)acrylate is a result of the balance between these opposing electronic influences. The strategic placement of methoxy groups on a pyridine ring can be used to tune the basicity of the nitrogen, which can facilitate or hinder certain chemical reactions. nih.gov

Due to its basic nature, the pyridine nitrogen can readily react with various acids to form stable pyridinium salts. nih.gov This protonation reaction is a fundamental characteristic of its acid-base chemistry.

Table 1: Comparison of Calculated pKa Values for Pyridine and Related 3-Substituted Derivatives

| Compound | Substituent at C-3 | Calculated pKa (AM1) |

| Pyridine | -H | 5.43 |

| 3-Aminopyridine | -NH₂ | 6.42 |

| 3-Methoxypyridine | -OCH₃ | 5.20 |

| 3-Mercaptopyridine | -SH | 10.58 |

| Data sourced from a theoretical study on 3-substituted pyridines. mdpi.com |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org However, the pyridine ring is significantly less reactive towards electrophiles than benzene. This reduced reactivity is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. nih.gov When these reactions do occur, they typically proceed under harsh conditions and favor substitution at the C-3 and C-5 positions. nih.gov

The regioselectivity of electrophilic attack on the Methyl 3-(5-methoxypyridin-3-yl)acrylate ring is governed by the directing effects of the existing substituents:

Pyridine Nitrogen: Deactivates the ring, particularly at the ortho (C-2, C-6) and para (C-4) positions.

Methoxy Group (at C-5): As an electron-donating group, it is an activating substituent that directs incoming electrophiles to the ortho (C-4, C-6) and para (C-2) positions relative to itself. researchgate.net

Acrylate Group (at C-3): As an electron-withdrawing group, it is a deactivating substituent that directs incoming electrophiles to the meta position (C-5, which is already occupied) relative to itself.

The combined influence of these factors suggests that the most probable sites for electrophilic attack are the C-2, C-4, and C-6 positions, which are activated by the powerful electron-donating methoxy group. The outcome of a specific reaction would depend on the nature of the electrophile and the precise reaction conditions employed.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Classification | Ring Effect | Directing Positions |

| -OCH₃ (Methoxy) | Electron-Donating | Activating | Ortho, Para |

| -CH=CHCOOR (Acrylate) | Electron-Withdrawing | Deactivating | Meta |

| Ring Nitrogen | Electron-Withdrawing | Deactivating | Meta (C-3, C-5) |

Functionalization of the Methoxy Group

The methoxy group itself is a site for potential chemical modification, with demethylation being the most common transformation. This reaction converts the aryl methyl ether into the corresponding hydroxypyridine (pyridinol) derivative. The removal of the methyl group can be accomplished using various reagents. nih.gov

For methoxypyridine derivatives, specific and chemoselective methods have been developed. For instance, treatment with L-selectride in a suitable solvent like tetrahydrofuran (B95107) (THF) at reflux has been shown to be effective for the demethylation of various methoxypyridines, affording the corresponding hydroxypyridines in good yields. elsevierpure.com This transformation is valuable for accessing different derivatives and for synthetic strategies where a hydroxyl group is required at a later stage.

Table 3: Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes |

| L-Selectride | THF, reflux | Chemoselective for methoxypyridines. elsevierpure.com |

| Boron Tribromide (BBr₃) | Dichloromethane, low temp. | Strong Lewis acid, effective but can be harsh. |

| Hydrobromic Acid (HBr) | Acetic acid, heat | Classic method, requires strong acid and heat. |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile, reflux | Mild conditions, generates HCl in situ with chloride salts. |

Computational Chemistry and Theoretical Studies of Methyl 3 5 Methoxypyridin 3 Yl Acrylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of the molecule's geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. researcher.lifenih.gov Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For Methyl 3-(5-methoxypyridin-3-yl)acrylate, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electron distribution. researchgate.net

The optimized geometry provides crucial data on the molecule's spatial configuration. Below is a table of predicted geometric parameters for the E-isomer, which is typically more stable for acrylates.

Table 1: Predicted Geometric Parameters for Methyl 3-(5-methoxypyridin-3-yl)acrylate (E-isomer) from DFT Calculations Note: These are theoretical values based on typical bond lengths and angles for similar structures and have not been experimentally verified.

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C=O | 1.22 Å | |

| C=C (acrylate) | 1.35 Å | |

| C-O (ester) | 1.36 Å | |

| C-C (ring-acrylate) | 1.48 Å | |

| C-N (pyridine ring) | ~1.34 Å | |

| C-O (methoxy) | 1.37 Å | |

| Bond Angles | ||

| O=C-O | 124° | |

| C=C-C (acrylate) | 121° | |

| C-N-C (pyridine ring) | 117° | |

| Dihedral Angle | ||

| C(ring)-C=C-C(=O) | ~180° (for planar trans) |

Beyond geometry, DFT calculations reveal the electronic structure. Key aspects include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-methoxypyridin-3-yl ring, while the LUMO would likely be distributed over the electron-deficient acrylate (B77674) system, indicating the sites for nucleophilic and electrophilic attack, respectively.

DFT calculations are highly effective in predicting spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. longdom.org These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts (ppm) by referencing them against a standard, typically Tetramethylsilane (TMS).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 3-(5-methoxypyridin-3-yl)acrylate Note: These are theoretical values calculated in a vacuum or with an implicit solvent model and may differ from experimental values.

| ¹H NMR | Predicted Shift (ppm) | ¹³C NMR | Predicted Shift (ppm) |

| Pyridine (B92270) H (ortho to N) | 8.5 - 8.7 | C=O (carbonyl) | ~167 |

| Pyridine H | 7.5 - 8.2 | C (acrylate, β to C=O) | ~142 |

| Vinyl H (α to C=O) | 6.4 - 6.6 | Pyridine C (attached to acrylate) | ~132 |

| Vinyl H (β to C=O) | 7.6 - 7.8 | Pyridine C (other ring carbons) | 110 - 150 |

| Methoxy (B1213986) (-OCH₃) | 3.8 - 4.0 | C (acrylate, α to C=O) | ~120 |

| Ester Methyl (-OCH₃) | 3.7 - 3.9 | Methoxy C (-OCH₃) | ~56 |

| Ester Methyl C (-OCH₃) | ~52 |

Vibrational Spectroscopy (IR and Raman): The calculation of vibrational frequencies through DFT provides a theoretical infrared (IR) and Raman spectrum. monash.edu These calculations identify the normal modes of vibration and their corresponding frequencies and intensities. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental data. longdom.org

Table 3: Predicted Key Vibrational Frequencies for Methyl 3-(5-methoxypyridin-3-yl)acrylate Note: Frequencies are theoretical and typically require scaling for comparison with experimental data.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Ester Carbonyl | 1710 - 1730 |

| C=C Stretch | Acrylate | 1630 - 1650 |

| C=C, C=N Stretches | Pyridine Ring | 1450 - 1600 |

| C-O Stretch | Ester & Methoxy | 1100 - 1300 |

| =C-H Bending | Vinyl & Aromatic | 800 - 1000 |

Conformational Analysis and Investigation of E/Z Isomerism

The presence of rotatable single bonds and a carbon-carbon double bond in Methyl 3-(5-methoxypyridin-3-yl)acrylate gives rise to multiple possible conformations and geometric isomers.

E/Z Isomerism: The acrylate double bond can exist in two geometric configurations: the E-isomer (trans), where the pyridine ring and the ester group are on opposite sides of the double bond, and the Z-isomer (cis), where they are on the same side. studymind.co.uk DFT calculations can determine the relative thermodynamic stability of these isomers by comparing their total electronic energies. For most simple acrylates, the E-isomer is generally found to be more stable due to reduced steric hindrance. nih.govunimi.it The energy barrier for interconversion between the E and Z isomers can also be calculated by locating the transition state structure, providing insight into the kinetics of isomerization. mdpi.com

Conformational Analysis: The molecule possesses conformational flexibility due to rotation around the single bond connecting the pyridine ring to the acrylate group and the bonds of the methoxy substituent. A potential energy surface scan can be performed by systematically rotating these bonds and calculating the energy at each step. This analysis helps identify the most stable rotational conformers (rotamers) and the energy barriers separating them.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. researchgate.net MD simulations use classical mechanics and force fields (like CHARMM, AMBER, or GROMOS) to model the movements of atoms. nih.gov

For Methyl 3-(5-methoxypyridin-3-yl)acrylate, an MD simulation can be used to sample a wide range of conformations in a simulated environment, such as in a solvent like water or chloroform. rsc.org This allows for a more comprehensive exploration of the conformational landscape than static DFT calculations alone. Furthermore, MD is crucial for understanding solvent effects. The explicit inclusion of solvent molecules allows for the study of the solvation shell around the molecule and the formation of specific interactions, such as hydrogen bonds between the solvent and the pyridine nitrogen or carbonyl oxygen. nih.gov Analysis of trajectories from MD simulations can reveal how the solvent influences the preferred conformation and dynamic behavior of the molecule.

In Silico Exploration of Molecular Interactions (e.g., Ligand-Receptor Docking for Chemical Recognition Studies)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein or other macromolecule. ashdin.com This method is fundamental in drug discovery and chemical biology for identifying potential biological targets and understanding molecular recognition. tandfonline.com

In a hypothetical scenario where Methyl 3-(5-methoxypyridin-3-yl)acrylate is investigated as a potential inhibitor for an enzyme, molecular docking could be employed. The process involves:

Obtaining the 3D structures of the ligand (optimized using DFT) and the receptor (from a source like the Protein Data Bank).

Using docking software (e.g., AutoDock, Glide) to systematically sample different positions and orientations of the ligand within the receptor's active site. nih.gov

Scoring the generated poses based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is predicted to be the most stable binding mode.

The results can provide valuable information about the binding affinity (e.g., binding energy in kcal/mol) and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. nih.gov For instance, the pyridine ring could act as a hydrogen bond acceptor or participate in π-stacking with aromatic amino acid residues in the receptor's active site.

Table 4: Illustrative Molecular Docking Results for Methyl 3-(5-methoxypyridin-3-yl)acrylate with a Hypothetical Protein Target Note: These are hypothetical results for illustrative purposes.

| Parameter | Predicted Value/Interaction |

| Protein Target | e.g., Cyclin-Dependent Kinase 2 (CDK2) |

| Predicted Binding Energy | -7.5 kcal/mol |

| Key Intermolecular Interactions | |

| Hydrogen Bonds | Pyridine Nitrogen with backbone NH of Leucine |

| Carbonyl Oxygen with side chain OH of Serine | |

| Hydrophobic Interactions | Acrylate methyl group with Valine, Alanine |

| π-π Stacking | Pyridine ring with Phenylalanine |

Applications of Methyl 3 5 Methoxypyridin 3 Yl Acrylate in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

The reactivity of Methyl 3-(5-methoxypyridin-3-yl)acrylate is largely dictated by the electrophilic nature of the acrylate (B77674) unit and the nucleophilic and coordinating properties of the methoxypyridine core. This duality allows it to participate in a variety of chemical transformations, positioning it as a valuable building block for more complex molecular structures.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The acrylate functionality in Methyl 3-(5-methoxypyridin-3-yl)acrylate serves as an excellent Michael acceptor, making it a prime candidate for conjugate addition reactions. These reactions are fundamental in the construction of a wide array of heterocyclic compounds. For instance, the reaction of similar activated alkenes with various nucleophiles can lead to the formation of new ring systems.

Furthermore, the pyridine (B92270) ring itself can be constructed from acyclic precursors. Methodologies such as the Hantzsch pyridine synthesis, which involves the condensation of β-enamine carbonyl compounds, demonstrate how substituted pyridines can be assembled. mdpi.com In a related fashion, the remodeling of (aza)indole skeletons can also yield highly functionalized pyridines. nih.gov These synthetic strategies underscore the potential for Methyl 3-(5-methoxypyridin-3-yl)acrylate to be both a product of and a precursor to various heterocyclic systems.

The acrylate portion of the molecule can also participate in cycloaddition reactions. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can proceed with electron-deficient alkenes (dienophiles) and conjugated dienes. wikipedia.orgresearchgate.net While the pyridine ring itself is not a diene, the acrylate group can react with suitable dienes to form complex cyclic structures.

| Reaction Type | Potential Nucleophile/Reactant | Resulting Heterocyclic Core (Example) |

| Michael Addition | Amines, Thiols, Enolates | Piperidines, Thianes, Cyclohexanones |

| Cyclocondensation | Hydrazines, Amidines | Pyrazolines, Pyrimidines |

| [4+2] Cycloaddition (Diels-Alder) | Substituted Butadienes | Substituted Cyclohexenes |

Intermediate in the Construction of Complex Molecular Architectures

Beyond the synthesis of simple heterocycles, Methyl 3-(5-methoxypyridin-3-yl)acrylate can serve as an intermediate in the assembly of more intricate molecular frameworks. Its functional groups allow for sequential reactions, building molecular complexity in a controlled manner. For example, after a Michael addition reaction, the ester functionality of the acrylate can be hydrolyzed, reduced, or converted into an amide, providing further handles for chemical modification.

Radical cyclization cascades are another powerful method for constructing complex polycyclic systems. In reactions involving N-(arylsulfonyl)acrylamides, the addition of a radical to the double bond can initiate a series of cyclizations and rearrangements to form highly functionalized heterocyclic scaffolds. acs.org This highlights the potential of the acrylate moiety to participate in complex, multi-bond-forming transformations.

Contributions to Polymer Chemistry and Functional Materials

The acrylate group in Methyl 3-(5-methoxypyridin-3-yl)acrylate is readily polymerizable, suggesting its utility in the development of novel polymers and functional materials. The presence of the methoxypyridine unit can impart unique properties to the resulting polymer, such as specific optical, thermal, or coordination capabilities.

Monomer in Polymerization and Copolymerization Reactions

Acrylate and methacrylate (B99206) monomers are widely used in the production of a vast range of polymeric materials through various polymerization techniques, including free-radical, anionic, and controlled radical polymerization methods. nih.govtandfonline.com Methacrylate- and acrylate-functional silicones, for example, undergo radical-induced polymerization and have reactivities similar to their organic counterparts. gelest.com

The polymerization of multifunctional acrylates leads to the formation of cross-linked networks. nih.gov The properties of these networks are influenced by the chemical structure of the monomer. For instance, the flexibility of the groups between the acrylate functionalities can affect the extent of polymerization and the efficiency of cross-linking. nih.gov In the case of Methyl 3-(5-methoxypyridin-3-yl)acrylate, the rigidity of the pyridine ring would likely influence the properties of the resulting polymer.

N-heterocyclic carbenes (NHCs) have been shown to catalyze the oxa-Michael addition polymerization of hydroxyl-functionalized acrylate monomers, leading to the formation of poly(ester-ether)s. rsc.orgresearchgate.net This demonstrates the diverse catalytic methods available for the polymerization of functionalized acrylates.

| Polymerization Method | Potential Co-monomer | Potential Polymer Properties |

| Free-Radical Polymerization | Styrene, Methyl Methacrylate | Tunable refractive index, thermal stability |

| Anionic Polymerization | Other Acrylates | Well-defined molecular weight and architecture |

| RAFT Polymerization | N-Vinyl Lactams | Functional polymers for bioconjugation researchgate.net |

Development of Advanced Functional Materials (e.g., Optical Materials)

The incorporation of specific functional groups into a polymer backbone is a key strategy for developing advanced materials with tailored properties. The methoxypyridine moiety in polymers derived from Methyl 3-(5-methoxypyridin-3-yl)acrylate could lead to materials with interesting optical properties. Pyridine-containing polymers have been investigated for their fluorescence and potential applications in optoelectronics.

The synthesis of polymer nanocomposites by the UV-curing of organoclay-acrylic resins is a method to produce materials with enhanced properties. researchgate.net The addition of fillers can affect the biodegradability and mechanical strength of the resulting polyacrylate. researchgate.net

Applications in Catalysis and Ligand Design

The pyridine nitrogen in Methyl 3-(5-methoxypyridin-3-yl)acrylate possesses a lone pair of electrons, making it a potential coordination site for metal ions. This suggests that the molecule and its derivatives could serve as ligands in transition metal catalysis. Pyridine and its derivatives are well-established as important ligands in a wide range of catalytic reactions. researchgate.netnih.govsemanticscholar.org

The electronic properties of pyridine ligands, which can be tuned by substituents on the ring, play a crucial role in the activity and selectivity of the metal catalyst. nih.govacs.org The methoxy (B1213986) group on the pyridine ring of Methyl 3-(5-methoxypyridin-3-yl)acrylate is an electron-donating group, which would increase the electron density on the nitrogen atom and potentially enhance its coordination ability.

Chiral pyridine-containing ligands are of significant interest in asymmetric catalysis for the synthesis of enantiomerically pure compounds. acs.orgdiva-portal.org While Methyl 3-(5-methoxypyridin-3-yl)acrylate is not chiral itself, it could be used as a scaffold for the synthesis of chiral ligands. For example, the acrylate group could be modified with chiral auxiliaries. Pyridine-oxazoline ligands are a class of chiral ligands that have shown great promise in a variety of asymmetric reactions. rsc.orgresearchgate.net

| Catalytic Application | Metal Center (Example) | Role of Pyridine Ligand |

| Polymerization | Titanium, Vanadium | Control of polymer chain growth alfachemic.com |

| Hydrogenation | Rhenium, Iron | Activation of H2 alfachemic.com |

| Cross-Coupling Reactions | Palladium | Stabilization of the active catalytic species nih.govacs.org |

| Asymmetric Catalysis | Iridium, Palladium | Enantioselective control of product formation acs.orgdiva-portal.org |

Utility in Agrochemical Intermediate Synthesis

Methyl 3-(5-methoxypyridin-3-yl)acrylate serves as a specialized chemical building block, or intermediate, for the creation of complex active ingredients used in the agrochemical industry. Its structure is particularly relevant to the synthesis of a modern class of fungicides known as strobilurins.

Strobilurin fungicides are of significant importance in global agriculture, accounting for a substantial portion of the fungicide market. researchgate.net Their broad-spectrum activity against major fungal genera, combined with their protectant, systemic, and eradicant properties, makes them vital for protecting crops like cereals and soybeans. researchgate.net The core chemical feature responsible for the fungicidal activity of strobilurins is the β-methoxyacrylate group. asianpubs.org This specific structural component is crucial for their mode of action, which involves the inhibition of mitochondrial respiration in fungi by binding at the Quinone outside (Qo) site of cytochrome b. researchgate.net

Consequently, molecules like Methyl 3-(5-methoxypyridin-3-yl)acrylate, which contain this essential β-methoxyacrylate pharmacophore linked to a pyridine ring, are valuable precursors in the development of new, potentially more effective or specialized, strobilurin analogues. The synthesis of these fungicides often involves constructing the final molecule by attaching the desired side chains to an intermediate containing the active acrylate moiety.

While specific, publicly detailed synthetic routes starting directly from Methyl 3-(5-methoxypyridin-3-yl)acrylate are proprietary, its utility can be understood by examining the synthesis of analogous strobilurin compounds, such as Picoxystrobin. The synthesis of Picoxystrobin and other strobilurins typically involves the creation of a methyl α-(methoxymethylene)benzeneacetate core structure, which is chemically similar to the subject compound. nih.gov For instance, a common pathway involves the formylation and subsequent methylation of a substituted phenylacetate (B1230308) derivative to create the vital β-methoxyacrylate unit. unifiedpatents.com

The table below outlines a generalized reaction step common in the synthesis of strobilurin-type fungicides, illustrating how a precursor is converted to the essential methoxyacrylate structure.

| Reaction Step | Description | Reactants | Reagents | Typical Conditions |

| Formylation & Methylation | Creation of the β-methoxyacrylate group from a phenylacetate precursor. | Substituted Phenylacetate | 1. Formylating agent (e.g., Trimethyl orthoformate), Lewis Acid (e.g., Titanium tetrachloride) 2. Methylating agent, Base | Step 1: 0-25°C Step 2: 20-100°C |

This table represents a generalized pathway for the synthesis of the core strobilurin structure. Specific conditions and reagents vary based on the target molecule.

Research into novel fungicides involves modifying the components attached to the core acrylate structure. For example, new derivatives have been synthesized by reacting intermediates like (E)-methyl 2-(2-(bromomethyl) phenyl)-3-methoxyacrylate with various heterocyclic moieties, such as those containing a 1,2,4-triazole (B32235) ring, to explore new fungicidal activities. lew.ro The inclusion of a methoxypyridine group, as seen in Methyl 3-(5-methoxypyridin-3-yl)acrylate, represents a strategic design choice by chemists to potentially alter the compound's systemic properties, target spectrum, or metabolic stability in the plant.

The development of such intermediates is a key part of the research and development process for new agrochemicals, aiming to produce fungicides with high efficacy and improved environmental profiles.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(5-methoxypyridin-3-yl)acrylate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions or esterification of pyridine derivatives. For example, analogous acrylate pyridine compounds are synthesized via Heck coupling or Knoevenagel condensation, where reaction conditions (e.g., catalysts, temperature, and solvent polarity) critically influence yield . Optimization can be achieved by:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) to enhance reactivity.

- Temperature Control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Methyl 3-(5-methoxypyridin-3-yl)acrylate?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include the acrylate α,β-unsaturated protons (δ 6.3–7.1 ppm as doublets) and methoxy groups (δ ~3.8 ppm) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (e.g., E/Z isomerism), SHELX software (SHELXL/SHELXS) is widely used for structure refinement .

- Mass Spectrometry (HRMS) : To verify molecular weight (C₁₀H₁₁NO₃, MW 193.20) and isotopic purity .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

- Storage : Seal under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the acrylate ester or oxidation of the pyridine ring .

- Stability Monitoring : Periodic TLC or HPLC analysis to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different cell lines?

Methodological Answer: Contradictory results (e.g., varying IC₅₀ values) may arise from differences in:

- Cell Line Variability : Use isogenic cell lines to control for genetic background .

- Assay Conditions : Standardize incubation time, serum concentration, and cytotoxicity endpoints (e.g., ATP vs. MTT assays).

- Metabolic Stability : Evaluate compound degradation in media via LC-MS to confirm active species .

For example, Yao Zhou et al. identified cytotoxic mechanisms of a structurally similar acrylate using RNA-seq and pathway enrichment analysis to reconcile activity differences .

Q. What strategies are effective for modifying the methoxy and acrylate substituents to enhance target selectivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Methoxy Position : Replace 5-methoxy with halogen (e.g., Cl, Br) to alter electron density and binding affinity (see analogs in catalogs ).

- Acrylate Isosteres : Substitute with propiolate or malonate to modulate electrophilicity and reduce off-target reactivity .

- Biological Testing : Use kinase profiling panels (e.g., p38 MAPK) to assess selectivity changes .

Q. How can isotopic labeling (e.g., ¹³C/¹⁴C) be incorporated into Methyl 3-(5-methoxypyridin-3-yl)acrylate for pharmacokinetic studies?

Methodological Answer:

- Labeling Sites : Introduce ¹³C at the methyl ester or pyridine ring via labeled precursors (e.g., CH₃¹³COCl for esterification) .

- Synthetic Steps : Use Suzuki-Miyaura coupling with labeled boronic acids or enzymatic incorporation for chiral centers .

- Tracing Methods : Radiolabeled (¹⁴C) versions enable mass balance studies in in vivo models, as demonstrated in Bachir Latli et al.’s synthesis of deuterated analogs .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the role of this compound in autophagy or apoptosis pathways?

Methodological Answer:

Q. What computational tools can predict the compound’s reactivity in nucleophilic additions or cycloadditions?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity.

- Docking Studies : AutoDock Vina to simulate binding with biological targets (e.g., kinases) .

- Reactivity Descriptors : Fukui indices to identify electrophilic sites on the acrylate moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.